molecular formula C10H13ClO2S B1275468 4-Sec-butylbenzenesulfonyl chloride CAS No. 56609-83-7

4-Sec-butylbenzenesulfonyl chloride

Cat. No. B1275468
CAS RN: 56609-83-7
M. Wt: 232.73 g/mol
InChI Key: WJWCEGFXTKWVPH-UHFFFAOYSA-N
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Description

4-Sec-butylbenzenesulfonyl chloride (also known as 4-SBBC) is an organic compound with the chemical formula C8H13ClO2S. It is a colorless, water-soluble, crystalline solid that is used in a variety of applications in synthetic organic chemistry. It is a sulfonyl chloride derivative and is primarily used as a reagent in the synthesis of various organic compounds. 4-SBBC is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Enhancing Detection of Estrogens

A study by Higashi et al. (2006) explored the use of various reagents, including 4-nitrobenzenesulfonyl chloride, to improve the detection of estrogens in biological fluids. The research highlighted the utility of derivatization methods involving 4-nitrobenzenesulfonyl chloride to increase detection responses significantly in liquid chromatography-mass spectrometry analyses (Higashi et al., 2006).

Fluorescent Turn-On Nanoprobe Development

Wang et al. (2017) developed a carbon-dot-based fluorescent turn-on probe for detecting selenol in living cells. They functionalized highly photoluminescent carbon dots with 2,4-dinitrobenzenesulfonyl chloride, demonstrating the use of sulfonyl chloride derivatives in sensitive and selective assays for biological applications (Wang et al., 2017).

Chemical Transformations in Solid-Phase Synthesis

Fülöpová and Soural (2015) discussed the application of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, in various chemical transformations. This review showcases the versatility of sulfonyl chlorides in synthesizing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Activation of SNAr-Reactivity

Weiss and Pühlhofer (2001) researched the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity by sulfonylonio substituents. Their work on 4-fluorobenzenesulfonyl chloride provides insights into the reactivity under mild conditions due to the electrostatic effect of sulfonylonio functions (Weiss & Pühlhofer, 2001).

In Antibacterial Agents and Oxidation Catalysts

Research by Abbasi et al. (2015) and Işci et al. (2014) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and the use of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine. These compounds showed potent antibacterial properties and remarkable stability under oxidative conditions, respectively (Abbasi et al., 2015), (Işci et al., 2014).

properties

IUPAC Name

4-butan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWCEGFXTKWVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396275
Record name 4-sec-butylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sec-butylbenzenesulfonyl chloride

CAS RN

56609-83-7
Record name 4-sec-butylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(butan-2-yl)benzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercially available sec-butylbenzene (1.34 g; 10 mmol) in 1,2-dichloroethane (50 mL) was added phosphorus pentachloride (2.5 g; 12 mmol) followed by chlorosulfonic acid (1.3 mL; 20 mmol) slowly. The mixture was heated at 80° C. overnight, then cooled to room temperature and mixed with ice water (150 mL). The organic phase was separated, and the aqueous phase was extracted with dichloromethane (2×10 mL). The organic phases were combined and dried over magnesium sulfate and concentrated under reduced pressure to give an orange oil which was used without further purification (2.3 g).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

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